molecular formula C18H20N2O2 B2503434 (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide CAS No. 316141-92-1

(E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide

Cat. No.: B2503434
CAS No.: 316141-92-1
M. Wt: 296.37
InChI Key: JXFJFSXCRVPYAL-XDHOZWIPSA-N
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Description

(E)-N’-(4-isopropylbenzylidene)-4-methoxybenzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-isopropylbenzylidene)-4-methoxybenzohydrazide typically involves the condensation reaction between 4-isopropylbenzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(4-isopropylbenzylidene)-4-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-isopropylbenzylidene)-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding hydrazine and aldehyde.

    Substitution: Substituted derivatives with functional groups such as nitro (NO2) or halogen (Cl, Br).

Scientific Research Applications

(E)-N’-(4-isopropylbenzylidene)-4-methoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N’-(4-isopropylbenzylidene)-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3,5-dihydroxy-4-isopropyl stilbene
  • (4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one
  • 2-(4-Isopropylbenzylidene)succinic acid

Uniqueness

(E)-N’-(4-isopropylbenzylidene)-4-methoxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its hydrazone linkage and aromatic rings make it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

4-methoxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13(2)15-6-4-14(5-7-15)12-19-20-18(21)16-8-10-17(22-3)11-9-16/h4-13H,1-3H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFJFSXCRVPYAL-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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